molecular formula C6H10ClNO B578646 PIPERIDINE-D10-CARBONYL CHLORIDE CAS No. 1219803-31-2

PIPERIDINE-D10-CARBONYL CHLORIDE

Cat. No.: B578646
CAS No.: 1219803-31-2
M. Wt: 157.663
InChI Key: BIFDXOOJPDHKJH-YXALHFAPSA-N
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Description

PIPERIDINE-D10-CARBONYL CHLORIDE is a valuable deuterated analog of piperidine carbonyl chloride, serving as a critical building block in synthetic organic and medicinal chemistry research. The incorporation of ten deuterium atoms (D10) makes this compound particularly useful as a stable isotopologue in the development of novel chemical entities and for tracing reaction pathways. Piperidine is a fundamental heterocyclic system and a pivotal cornerstone in the production of drugs, with derivatives demonstrating a wide array of biological activities . As a reagent, this compound can be used to introduce a deuterated piperidine moiety into target molecules. This is especially relevant in the design and synthesis of potential therapeutic agents, given that piperidine and its derivatives are prevalent scaffolds in pharmaceuticals, showing promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others . The deuterium labeling can be leveraged to alter the metabolic profile of a compound or to create internal standards for mass spectrometry, thereby facilitating pharmacokinetic studies, metabolic stability assays, and analytical method development. Its primary research value lies in its application as a specialized synthon for constructing more complex, labeled molecules for advanced chemical and pharmacological investigation.

Properties

CAS No.

1219803-31-2

Molecular Formula

C6H10ClNO

Molecular Weight

157.663

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride

InChI

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2

InChI Key

BIFDXOOJPDHKJH-YXALHFAPSA-N

SMILES

C1CCN(CC1)C(=O)Cl

Synonyms

PIPERIDINE-D10-CARBONYL CHLORIDE

Origin of Product

United States

Preparation Methods

Acylation of Deuterated Piperidine Carboxylic Acid

The primary method for synthesizing piperidine-d10-carbonyl chloride involves the acylation of deuterated piperidine carboxylic acid (isonipecotic acid-d10). This approach mirrors non-deuterated protocols but requires deuterated starting materials to ensure isotopic integrity.

Key Reaction:

Piperidine-d10-carboxylic acid+SOCl2Piperidine-d10-carbonyl chloride+SO2+HCl\text{Piperidine-d10-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

Conditions:

  • Acylating Agents: Thionyl chloride (SOCl2_2), oxalyl chloride, or phosphorus pentachloride (PCl5_5) are employed.

  • Solvent: Reactions are conducted solvent-free or in non-polar solvents like methylene chloride or 1,1,1-trichloroethane.

  • Temperature: 20–40°C for 30 minutes to 24 hours.

Mechanistic Insight:
The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by chloride. Deuterium atoms on the piperidine ring remain intact due to the inertness of C–D bonds under these conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent-Free vs. Solvent-Assisted Synthesis:

  • Solvent-Free: Enhances reaction efficiency by minimizing side reactions (e.g., hydrolysis) and simplifying purification.

  • Polar Solvents: Methylene chloride or chloroform may be used to dissolve stubborn reactants, though they necessitate post-reaction azeotropic drying.

Temperature Control:

  • 20–40°C: Optimal for balancing reaction rate and byproduct suppression.

  • Higher Temperatures (>50°C): Risk deuteration loss due to C–D bond cleavage, especially in acidic environments.

Catalysts and Reagent Ratios

  • Catalysts: Lewis acids like AlCl3_3 accelerate acylation but are avoided in deuterated syntheses to prevent isotopic scrambling.

  • Stoichiometry: A 1:1.2 molar ratio of carboxylic acid to SOCl2_2 ensures complete conversion, as excess SOCl2_2 drives the reaction to completion.

PropertyValueSource
Molecular FormulaC6_6D10_{10}ClNO
Molecular Weight157.67 g/mol
Deuterium Purity98 atom% D
Chemical Purity≥98%
SolubilitySlight in DMSO, Methanol
Storage2–8°C, anhydrous, dark

Characterization Techniques:

  • NMR Spectroscopy: 1^1H NMR confirms deuterium incorporation via absence of proton signals in the piperidine ring.

  • Mass Spectrometry: Molecular ion peaks at m/z 157.6643 align with theoretical values.

Challenges in Deuterated Synthesis

Isotopic Purity Maintenance

  • Proton Exchange: Residual moisture or protic solvents can introduce protium, necessitating anhydrous conditions and deuterated solvents (e.g., D2_2O-free systems).

  • Purification: Column chromatography or recrystallization in deuterated solvents (e.g., CDCl3_3) preserves isotopic integrity.

Scalability and Cost

  • Deuterated Reagents: High costs of D2_2O and deuterated acids limit large-scale production.

  • Yield Optimization: Non-deuterated analogs achieve 35–37% yields in Friedel-Crafts reactions, but deuterated versions may require refined protocols to match efficiency.

Industrial and Research Applications

This compound is pivotal in:

  • Metabolic Tracing: Deuterium labeling tracks drug metabolites in mass spectrometry.

  • Stable Isotope Standards: Quantifies analytes in LC-MS without structural interference .

Chemical Reactions Analysis

Types of Reactions: Piperidine-D10-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Piperidine-D10 derivatives with various functional groups.

    Reduction Reactions: Piperidine-D10-methanol and other reduced derivatives.

    Oxidation Reactions: Oxidized piperidine-D10 derivatives.

Scientific Research Applications

Piperidine-D10-carbonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidine-D10-carbonyl chloride primarily involves its reactivity as a carbonyl chloride compound. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, deuterated compounds like this compound are used to study metabolic pathways and drug interactions due to their unique isotopic properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Boiling Point (°C) Density (g/cm³) Price (JPY)
This compound 1219803-31-2 C₆D₁₀ClNO 193.70 98 atom% N/A N/A 74,800
Piperidine 110-89-4 C₅H₁₁N 85.15 >98.0% 106 0.862 5,600/500mL
Piperidine-1-carbaldehyde 2591-86-8 C₆H₁₁NO 113.16 >97.0% 222 1.019 3,000/25g
N-[4-(Piperidine-4-carbonyl)-phenyl]-acetamide 124035-23-0 C₁₄H₁₈N₂O₂ 246.31 97% N/A N/A 37,600/10g

Key Observations :

  • Deuterium Labeling: this compound is distinguished by its deuterium substitution, which increases its molecular weight by ~10 atomic mass units compared to non-deuterated analogs .
  • Thermal Stability : Piperidine-1-carbaldehyde has a higher boiling point (222°C) than piperidine (106°C), likely due to stronger intermolecular forces from the aldehyde group .
  • Cost: The deuterated compound is significantly more expensive (74,800 JPY) than non-deuterated analogs, reflecting the complexity of deuteration processes .

Research Findings and Industrial Relevance

  • Analytical Utility : this compound’s isotopic purity (98 atom% D) ensures minimal interference in quantitative NMR, making it indispensable for pharmacokinetic studies .

Biological Activity

Piperidine-D10-carbonyl chloride, also known as 1-(chlorocarbonyl)piperidine-d10, is a deuterated derivative of piperidine characterized by the presence of a chlorocarbonyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C6H10ClNO
  • Molecular Weight : Approximately 147.6 g/mol
  • Deuteration : The "d10" designation indicates the presence of ten deuterium atoms, enhancing stability and utility in spectroscopic applications.

The compound's electrophilic properties are attributed to the carbonyl chloride functional group, which makes it reactive in various chemical reactions. Its structure allows for interactions with biological systems, potentially leading to pharmacological applications.

Biological Activity Overview

While specific biological activity data for this compound is limited, piperidine derivatives are known for their diverse pharmacological properties. They often serve as intermediates in drug development and have been studied for various therapeutic effects:

  • Antiviral Activity : Research has shown that piperidine derivatives exhibit significant inhibitory effects against viruses like SARS-CoV-2. A study utilized molecular docking methods to evaluate the interaction of designed piperidine compounds with the main protease of SARS-CoV-2, revealing promising binding affinities and potential as therapeutic agents against COVID-19 .
  • Anticancer Properties : Piperidine derivatives have been investigated for their anticancer activities. For instance, compounds derived from piperidine have demonstrated effectiveness in inhibiting cancer cell growth across various types, including breast and pancreatic cancers. One study highlighted the ability of certain derivatives to inhibit key signaling pathways involved in cancer cell proliferation .
  • Antimalarial Activity : Some studies have explored the antiplasmodial activities of piperidine derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds showed varying degrees of inhibitory activity with IC50 values indicating their effectiveness against different strains .

The synthesis of this compound typically involves multi-step organic reactions. The chlorocarbonyl group can react with nucleophiles, leading to various derivatives that may possess enhanced biological activities.

Synthesis Steps:

  • Formation of Piperidine Ring : The initial step involves synthesizing the piperidine core through cyclization reactions.
  • Chlorocarbonyl Introduction : The introduction of the chlorocarbonyl group can be achieved through acylation reactions involving phosgene or other carbonyl chloride sources.

Case Study 1: Antiviral Efficacy

A recent study utilized computational methods to design piperidine derivatives targeting SARS-CoV-2. The binding energies calculated using molecular dynamics simulations indicated that several compounds had favorable interactions with the viral protease, suggesting potential as antiviral drugs .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer treatment, a specific piperidine derivative was synthesized and tested for its ability to inhibit cell growth. Results indicated significant inhibition of cell proliferation by inducing apoptosis through modulation of the Akt signaling pathway .

Data Table

The following table summarizes some key findings related to the biological activity of various piperidine derivatives:

Compound NameActivity TypeIC50 (µM)Reference
P1Antiviral-4.29
P2Anticancer-5.52
Compound 9aAntimalarial< 2.86
DTPEPAnticancer-6.78

Q & A

Q. How is piperidine-d10-carbonyl chloride synthesized, and what are the critical isotopic purity considerations?

this compound is synthesized via deuteration of piperidine followed by carbonyl chloride introduction. Key steps include:

  • Deuteration : Exchange of hydrogen atoms with deuterium using D₂O or deuterated solvents under controlled conditions to achieve >98% isotopic purity .
  • Carbonyl chloride formation : Reaction with phosgene or thionyl chloride, with rigorous exclusion of moisture to prevent hydrolysis.
  • Isotopic purity validation : Mass spectrometry or NMR (e.g., ²H NMR) ensures minimal residual protiated impurities, critical for isotopic tracing studies .

Q. What spectroscopic techniques are optimal for characterizing deuterated carbonyl chlorides like this compound?

  • ¹H/²H NMR : Distinguishes deuterated vs. protiated positions; absence of ¹H signals in deuterated regions confirms isotopic purity .
  • IR spectroscopy : Confirms carbonyl chloride functional group (~1800 cm⁻¹ C=O stretch) and absence of hydrolyzed byproducts (e.g., carboxylic acids) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion ([M+H]⁺ for C₆D₁₀ClNO) and isotopic distribution patterns .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

  • Exposure minimization : Use fume hoods, sealed systems, and personal protective equipment (PPE) to avoid inhalation/skin contact due to its corrosive and moisture-sensitive nature .
  • Deactivation : Quench residual reagent with dry alcohols (e.g., deuterated methanol) under inert atmospheres to prevent hazardous gas release .
  • Waste disposal : Collect in designated containers for halogenated waste, adhering to institutional and regulatory guidelines .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its reactivity in nucleophilic acyl substitution reactions compared to non-deuterated analogs?

  • Kinetic isotope effects (KIE) : Deuterium at α-positions reduces reaction rates due to increased bond strength (C-D vs. C-H), affecting nucleophilic attack efficiency. For example, KIE ≈ 2–3 observed in SN2 mechanisms .
  • Solvent interactions : Deuteration alters solvation dynamics; use deuterated solvents (e.g., DCM-d₂) to isolate isotopic effects from solvent interactions .
  • Experimental design : Compare reaction kinetics (e.g., via stopped-flow spectroscopy) between deuterated/protiated analogs under identical conditions .

Q. What strategies can resolve discrepancies in kinetic data obtained from reactions involving this compound across different solvent systems?

  • Control variables : Standardize temperature, moisture levels, and solvent deuteration to isolate solvent polarity effects .
  • Error analysis : Quantify uncertainties in rate measurements using replicate experiments and statistical tools (e.g., Student’s t-test) .
  • Computational validation : Perform DFT calculations to model solvent-dependent transition states and compare with experimental data .

Q. How can computational modeling be integrated with experimental data to predict the isotopic effects of this compound in complex reaction mechanisms?

  • Hybrid QM/MM simulations : Model isotopic effects on reaction pathways (e.g., transition state geometries) and validate against experimental kinetic/thermodynamic data .
  • Isotopic labeling maps : Use computational tools (e.g., Gaussian) to predict ²H NMR chemical shifts and correlate with experimental spectra .
  • Data reconciliation : Apply Bayesian statistics to refine computational parameters based on empirical inconsistencies (e.g., unexpected KIEs) .

Methodological Frameworks

  • Literature review : Prioritize primary sources (e.g., J. Labelled Compd. Radiopharm.) over commercial databases to avoid biased data .
  • Experimental design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven studies .
  • Data interpretation : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure analysis of isotopic effects .

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